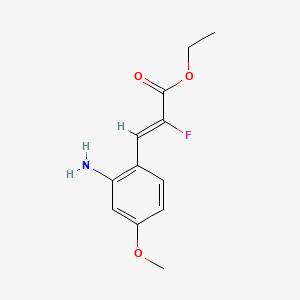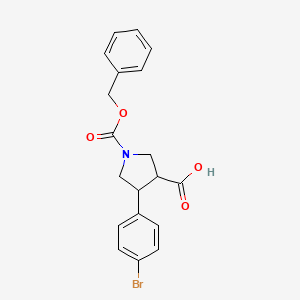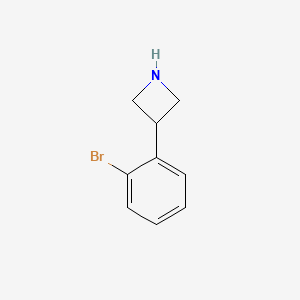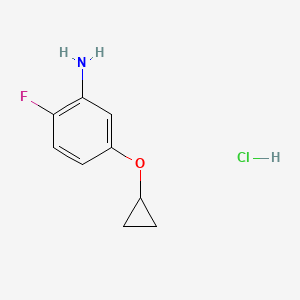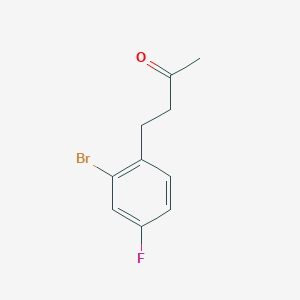
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C5H8N2O3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activity.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme active site, inhibiting its activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar structure but with different positioning of the methyl group.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H8N2O3S |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
(3-methyl-1,2-oxazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) |
Clé InChI |
MMWCPTUNPJWATP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


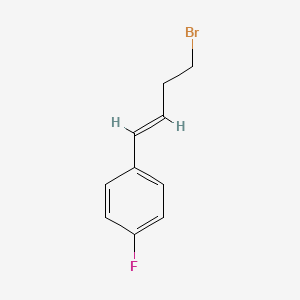
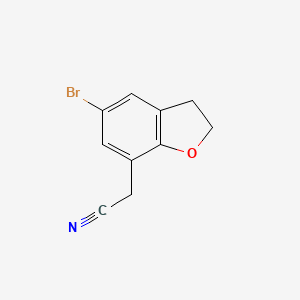
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
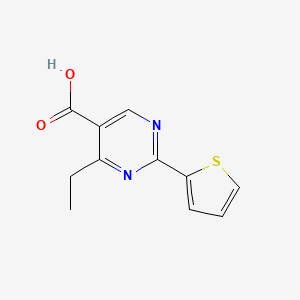
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
